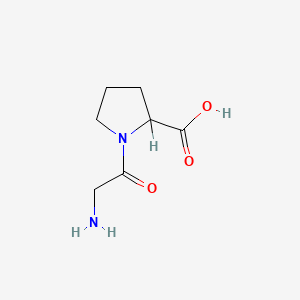

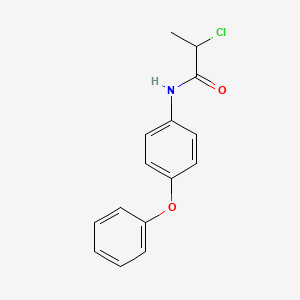

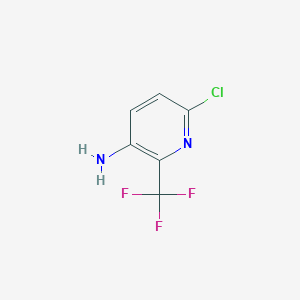

![molecular formula C7H7ClN2O B3032221 6-氯-3,4-二氢-2H-吡啶并[3,2-B][1,4]恶嗪 CAS No. 1260665-94-8](/img/structure/B3032221.png)

6-氯-3,4-二氢-2H-吡啶并[3,2-B][1,4]恶嗪

描述

The compound 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic chemical that is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar structures. Heterocyclic compounds are of significant interest in medicinal chemistry due to their pharmaceutical properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with careful selection of reactants and conditions. For instance, the synthesis of isoxazolo[2,3-a]pyridin-7-one from strained bicyclic 3,6-dihydro-1,2-oxazine through domino metathesis is described, which demonstrates the complexity and potential of such transformations . Similarly, the synthesis of pyridazine analogs involves the reaction of acetic acid derivatives with hydrazinylpyridazine, followed by subsequent reactions to achieve the desired compound . These methods highlight the intricate processes involved in constructing heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be used to compare theoretical and experimental values, providing a deeper understanding of the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be quite diverse. For example, the azadiene system in chloro-oxazinones reacts with acetylenic compounds to yield polyfunctionalized pyridines through a cycloaddition-elimination process . This indicates that the reactivity of such compounds can be manipulated to achieve a variety of chemical transformations, which is essential for the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and halogen interactions, can affect the crystallization and stability of these compounds . Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the packing of molecules in the solid state . These analyses are crucial for predicting the behavior of these compounds under different conditions and for their formulation in pharmaceutical applications.

科学研究应用

合成和化学性质

- 该化合物属于一类化合物,该类化合物因其作为生物活性化合物支架的潜力而闻名。一项研究概述了相关吡啶并[3,2-b][1,4]恶嗪衍生物的合成,强调了它们由于独特的化学结构而在药物开发中的潜力 (Gim 等,2007).

在药物化合物中的潜力

- 研究重点关注苯并[1,4]-恶嗪环系统,包括其吡啶衍生物,因为它们在新药化合物中具有重要意义。这些化合物的独特结构特性,包括 6-氯-3,4-二氢-2H-吡啶并[3,2-B][1,4]恶嗪,使其对于探索新药非常有价值 (Gim 等,2007).

在杂环化学中的应用

- 该化合物是杂环化学的一部分,研究表明它在合成各种用于新药开发的支架中很有用。它的结构多功能性允许它用于 Diels-Alder 或 Aza Diels-Alder 反应,这对于合成广泛的杂环至关重要 (Gim 等,2007).

在新型合成方法中的作用

- 已经报道了使用该化合物及其衍生物的创新合成方法。这些方法涉及各种反应和转化,突出了该化合物在新化学合成方法开发中的效用 (Gim 等,2007).

安全和危害

未来方向

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIHEMKUIICNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857385 | |

| Record name | 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260665-94-8, 1303587-97-4 | |

| Record name | 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

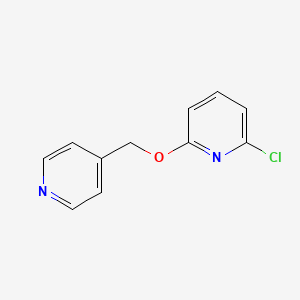

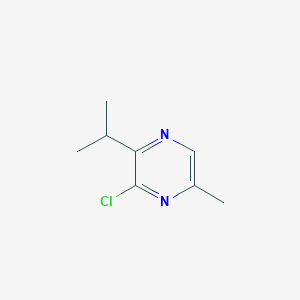

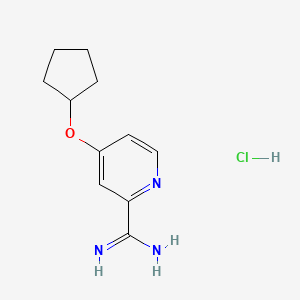

![7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3032145.png)

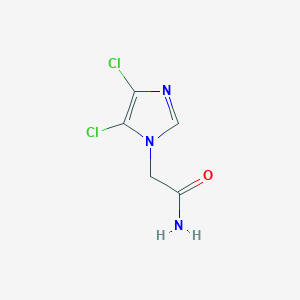

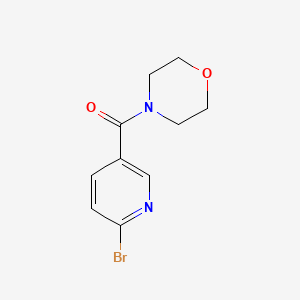

![{4-[(Diethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3032156.png)

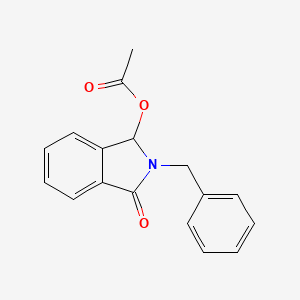

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)